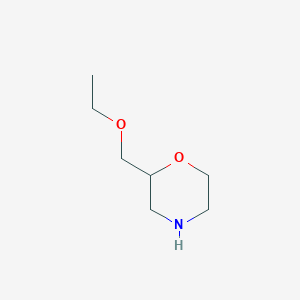
2-(Ethoxymethyl)morpholine
Vue d'ensemble
Description
2-(Ethoxymethyl)morpholine is a chemical compound . It is used in various applications, including as a reagent in organic synthesis .
Synthesis Analysis
Morpholines, including this compound, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular weight of this compound is 145.2 . The InChI code is 1S/C7H15NO2/c1-2-9-6-7-5-8-3-4-10-7/h7-8H,2-6H2,1H3 .Chemical Reactions Analysis
Morpholines, including this compound, can undergo various chemical reactions. For example, they can be synthesized from 1,2-amino alcohols and related compounds .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Photodynamic Therapy Agents
- Phthalocyanine Derivatives for Cancer Treatment : 2-(morpholin-4-yl)ethoxy substituted phthalocyanines, a derivative of 2-(Ethoxymethyl)morpholine, have shown promising results in photodynamic therapy for cancer. These compounds exhibit moderate to high quantum yields of singlet oxygen production, which is crucial in photodynamic therapy. Their efficacy was particularly notable in prostate cancer and malignant melanoma cell lines (Kucińska et al., 2015).
Photodynamic Activity in Oral Cancer
- Liposome-Incorporated Phthalocyanines : When incorporated into liposomes, 2-(morpholin-4-yl)ethoxy-substituted phthalocyanines demonstrated significant photodynamic activity against oral cancer cells. The study highlighted the importance of the liposomes as drug delivery vehicles, especially for hydrophobic phthalocyanines, enhancing their biological effect (Skupin-Mrugalska et al., 2018).
Complexation with Serum Proteins
- Silicon Phthalocyanines Modified by Morpholine : Novel morpholine-containing silicon phthalocyanines have been synthesized and investigated for their complexation with various serum proteins. These compounds, particularly the non-aggregated ones, displayed high photodynamic activity towards melanoma tumor cells, indicating potential therapeutic applications (Zhu et al., 2006).
Potential Anticancer Agents
- Water-Soluble Phthalocyanines : Water-soluble derivatives of zinc(ii), manganese(iii), and copper(ii) phthalocyanines, substituted with [2-(2-morpholin-4-ylethoxy)ethoxy] groups, have been synthesized and shown to be potential anticancer agents. Their strong binding affinity to DNA, significant cleavage activities, and effective inhibition of topoisomerase I enzyme suggest their suitability as anticancer drugs (Barut et al., 2016).
Supramolecular Inclusion Complexes
- Cyclodextrin Complexes : The structures of 7-[2-(morpholin-4-yl)ethyl]-3-(2-ethoxyethyl)-3,7-diazabicyclo[3.
3.1]nonane and its inclusion complexes with various cyclodextrins were studied using NMR spectroscopy. These complexes are formed when one morpholine fragment of the substrate enters the inner sphere of a receptor molecule, suggesting potential applications in drug delivery and molecular recognition processes (Seilkhanov et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(ethoxymethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-9-6-7-5-8-3-4-10-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZQVRHBUMPHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311564 | |
| Record name | 2-(Ethoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156121-16-3 | |
| Record name | 2-(Ethoxymethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156121-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

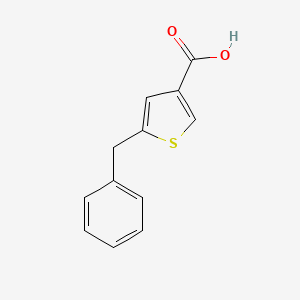




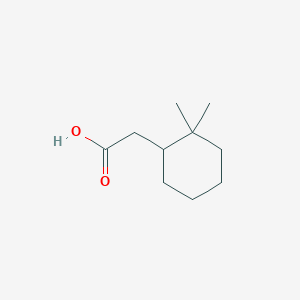
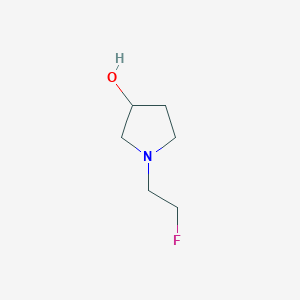
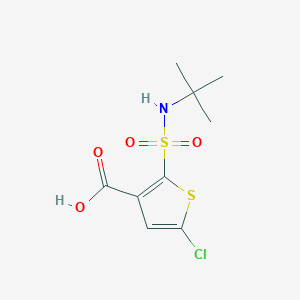
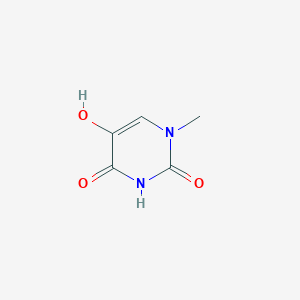



![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)
